N,N-bis(cyanomethyl)-4-ethoxybenzamide
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Overview
Description
N,N-bis(cyanomethyl)-4-ethoxybenzamide is an organic compound that features a benzamide core substituted with cyanomethyl groups and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-4-ethoxybenzamide can be achieved through multi-component coupling reactions. One common method involves the use of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) in the presence of copper catalysts such as CuCl and Cu(OTf)2 . This reaction selectively produces cyanomethylamines, including N,N-bis(cyanomethyl) derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component coupling reactions and the use of efficient catalytic systems can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl groups under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted benzamides or other derivatives.
Scientific Research Applications
N,N-bis(cyanomethyl)-4-ethoxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-4-ethoxybenzamide involves its ability to participate in various chemical reactions due to the presence of reactive cyanomethyl and ethoxy groups. These groups can interact with molecular targets, leading to the formation of new compounds with desired properties. The exact molecular pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound features similar cyanomethyl groups but differs in the presence of a trifluoromethanesulfonamide moiety.
N,N-bis(cyanomethyl)methylenediamines: These compounds have a similar structure but include a methylenediamine core.
Uniqueness
N,N-bis(cyanomethyl)-4-ethoxybenzamide is unique due to the presence of both cyanomethyl and ethoxy groups on a benzamide core
Biological Activity
N,N-bis(cyanomethyl)-4-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzamide structure with two cyanomethyl groups and an ethoxy substituent. The presence of these functional groups is significant for its biological activity, particularly in interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects by binding to active sites on proteins, thereby modulating their activity. Such interactions can lead to inhibition or activation of various biochemical pathways, making it a candidate for therapeutic applications.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, related compounds have shown significant inhibitory effects on alphavirus replication, with IC50 values in the nanomolar range. This suggests that this compound could potentially inhibit viral proteases or other essential viral enzymes, thereby preventing viral replication.
Compound | Target | IC50 (nM) | EC50 (nM) |
---|---|---|---|
β-Aminomethyl vinyl sulfone | CHIKV nsP2 protease | 60 | 40 |
This compound | TBD | TBD | TBD |
Antitumor Activity
In addition to antiviral effects, there is emerging evidence that compounds in the benzamide class exhibit antitumor activity. For example, benzamide derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The exact mechanism may involve the modulation of signaling pathways associated with cell growth and survival.
Case Studies
- Antiviral Studies : A study investigating the antiviral properties of related compounds demonstrated that certain benzamides could significantly reduce viral titers in infected cell cultures. The study utilized a replicon assay to measure the efficacy of these compounds against viral replication.
- Antitumor Studies : Another investigation focused on the cytotoxic effects of benzamide derivatives on human cancer cell lines. Results indicated that these compounds could induce cell cycle arrest and apoptosis, suggesting a potential role in cancer therapy.
Properties
IUPAC Name |
N,N-bis(cyanomethyl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-12-5-3-11(4-6-12)13(17)16(9-7-14)10-8-15/h3-6H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFLYIHIQLNHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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